Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS 5453-86-1) is a functionalized heterocyclic compound belonging to the benzisoxazole class. This scaffold is a recognized pharmacophore present in numerous biologically active molecules and serves as a critical intermediate in the synthesis of more complex pharmaceutical agents. [REFS-1, REFS-2] The molecule's structure, featuring a methyl ester at the 3-position and a nitro group at the 6-position, provides two distinct and chemically addressable sites for further synthetic elaboration, making it a versatile precursor in drug discovery programs. [2]
Substituting Methyl 6-nitro-1,2-benzoxazole-3-carboxylate with its parent carboxylic acid, a different ester, or another nitro-isomer is often unviable in process-driven synthesis. The parent acid, 6-nitro-1,2-benzoxazole-3-carboxylic acid, is prone to thermal and base-induced decarboxylation, posing a significant stability and yield risk during subsequent reaction steps. [1] Procuring the methyl ester form bypasses the need for an additional, potentially low-yielding esterification step and provides a more stable, handleable solid. Furthermore, the specific 6-nitro substitution pattern dictates the electronic properties and steric environment of the entire molecule; using a different isomer (e.g., 5-nitro or 7-nitro) would alter reaction pathways and lead to different, often undesired, downstream products, compromising the entire synthetic route. [2]
This methyl ester is an efficient precursor for the synthesis of 3-carboxamide derivatives, a common structural motif in bioactive molecules. In a patented synthesis, the direct reaction of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate with 4-(trifluoromethoxy)aniline proceeded in high yield to form the corresponding amide. [1] This one-step process avoids the alternative route of starting with the parent carboxylic acid, which requires a separate activation step (e.g., conversion to an acid chloride with hazardous reagents like thionyl chloride) before reaction with an amine, adding process complexity, cost, and potential for yield loss.
| Evidence Dimension | Yield in Amide Formation |
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Multi-step process from the parent carboxylic acid requiring prior chemical activation. |
| Quantified Difference | Provides a direct, high-yield, single-step route vs. a more complex, multi-step alternative. |
| Conditions | Reaction with 4-(trifluoromethoxy)aniline in xylene at reflux for 16 hours. [<a href="https://patents.google.com/patent/WO2007147498A1" target="_blank">1</a>] |
Procuring this methyl ester saves a full synthetic step, avoids the use of hazardous activating agents, and provides a reliable high yield for a critical bond-forming reaction.
The parent anion, 6-nitrobenzisoxazole-3-carboxylate, is highly susceptible to decarboxylation, a reaction that is accelerated dramatically in various solvents. [1] The rate constant for this decomposition reaction can increase by orders of magnitude depending on the solvent environment, making the free acid or its salts unreliable in syntheses that require heat or basic conditions. The methyl ester form protects the carboxylate functionality, providing a significantly more robust and stable intermediate. This thermal and chemical stability is critical for reproducibility in multi-step reaction sequences.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Stable, neutral methyl ester. |
| Comparator Or Baseline | 6-Nitro-1,2-benzoxazole-3-carboxylic acid/carboxylate, which readily decarboxylates. |
| Quantified Difference | The rate of decarboxylation for the parent carboxylate spans 8 orders of magnitude across different solvents, highlighting its inherent instability. [<a href="https://pubs.acs.org/doi/abs/10.1021/ja00858a029" target="_blank">1</a>] |
| Conditions | Decarboxylation rates measured at 25 °C in 24 different pure solvents, from water to HMPA. [<a href="https://pubs.acs.org/doi/abs/10.1021/ja00858a029" target="_blank">1</a>] |
Choosing the methyl ester minimizes the risk of unintended decomposition and yield loss, ensuring greater process control and batch-to-batch consistency.
The precise location of the electron-withdrawing nitro group at the 6-position is a critical, non-interchangeable feature that governs the molecule's reactivity. This specific substitution pattern activates the aromatic ring for certain transformations and directs the outcome of subsequent reactions, such as the selective reduction of the nitro group to form 6-amino-1,2-benzoxazole derivatives. [1] Using an alternative isomer (e.g., 4-nitro, 5-nitro, or 7-nitro) would fundamentally change the electronic distribution and steric factors, leading to different reaction kinetics and potentially undesired side products. Procuring the defined 6-nitro isomer ensures predictable and regioselective outcomes in complex synthetic pathways.
| Evidence Dimension | Regiochemical Control |
| Target Compound Data | Defined reactivity based on the 6-position nitro group. |
| Comparator Or Baseline | Other nitro-isomers of methyl 1,2-benzoxazole-3-carboxylate. |
| Quantified Difference | The position of a nitro group profoundly influences acidity, reactivity, and biological activity, making isomer selection critical. [<a href="https://actachemscand.org/articles/papers/1995_0225-0229.pdf" target="_blank">2</a>] |
| Conditions | General principles of substituent effects in aromatic and heterocyclic chemistry. |
For syntheses where the final product's structure and activity depend on the 6-position functionality, this specific isomer is required to ensure a predictable and successful outcome.
This compound is the optimal choice for synthetic routes targeting 1,2-benzisoxazole-3-carboxamides. Its ability to undergo direct, high-yield amidation without prior activation makes it a more efficient and process-friendly precursor than the corresponding carboxylic acid, particularly in library synthesis or scale-up operations. [1]
In reaction sequences that involve basic conditions or elevated temperatures, the stability of this methyl ester is a key advantage. It is the preferred starting material over the decarboxylation-prone parent acid when the benzisoxazole heterocycle must be preserved intact through multiple synthetic transformations. [2]
When the target molecule requires an amino group specifically at the 6-position, this compound is the necessary starting material. The defined regiochemistry of the nitro group allows for its selective reduction to the desired 6-amino derivative, a critical transformation for building a wide range of pharmacologically active compounds. [3]